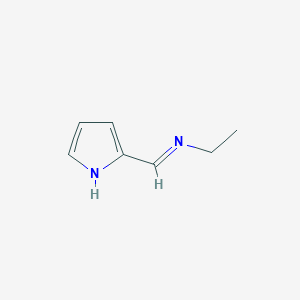

N-ethyl-1-(1H-pyrrol-2-yl)methanimine

Description

Properties

CAS No. |

15191-66-9 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

N-ethyl-1-(1H-pyrrol-2-yl)methanimine |

InChI |

InChI=1S/C7H10N2/c1-2-8-6-7-4-3-5-9-7/h3-6,9H,2H2,1H3 |

InChI Key |

XIEFLMRAESTBGY-UHFFFAOYSA-N |

Canonical SMILES |

CCN=CC1=CC=CN1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound generally follows the classical imine formation method, which involves the condensation of 1H-pyrrole-2-carbaldehyde with ethylamine under mild acidic conditions to facilitate the removal of water and drive the equilibrium toward imine formation.

Detailed Synthetic Procedure

-

- 1H-pyrrole-2-carbaldehyde (aldehyde component)

- Ethylamine (primary amine component)

-

- Solvent: Methanol or dichloromethane (anhydrous conditions preferred)

- Catalyst: Acetic acid or other mild acid catalysts to promote imine formation

- Temperature: Room temperature to mild reflux (20–60 °C)

- Time: 4 to 8 hours, depending on reaction scale and conditions

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation

-

- Dissolve 1 equivalent of 1H-pyrrole-2-carbaldehyde and 1 equivalent of ethylamine in methanol or anhydrous dichloromethane.

- Add 2-3 drops of acetic acid as a catalyst.

- Stir the reaction mixture at room temperature or reflux gently for 4–8 hours.

- Monitor the reaction progress by thin layer chromatography (TLC) or NMR spectroscopy.

- Upon completion, remove solvent under reduced pressure.

- Purify the crude product by recrystallization from methanol or by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

This method yields the imine product as a yellowish solid in good yield, typically above 70% under optimized conditions.

Alternative Reductive Amination Approach

An alternative preparation involves a two-step reductive amination:

- Step 1: Formation of the imine intermediate by reacting 1H-pyrrole-2-carbaldehyde with ethylamine in anhydrous solvent (e.g., dichloroethane) at room temperature for 4 hours.

- Step 2: Reduction of the imine using sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) in ethanol or dichloromethane to yield the corresponding secondary amine.

This indirect method avoids dialkylation side reactions and improves product purity. However, for the target imine compound (this compound), the imine form is the desired product, so the reductive step is omitted or carefully controlled.

Catalytic and Solvent Effects

- Acetic acid is commonly used as a catalyst to enhance imine formation by protonating the carbonyl oxygen, increasing electrophilicity.

- Methanol and ethanol are preferred solvents due to their ability to dissolve both reactants and facilitate water removal.

- Refluxing in methanol for 6–8 hours has been shown to improve yields in related pyrrole-imine syntheses.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, typically employing silica gel plates and UV detection.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- $$^{1}H$$ NMR confirms imine proton signals around δ 8–9 ppm, characteristic of the methanimine proton.

- $$^{13}C$$ NMR shows the imine carbon signal typically near 160–170 ppm.

- Mass Spectrometry (MS) confirms molecular weight and purity.

- Melting Point Determination aids in assessing product purity.

- Recrystallization from methanol or hexane/ethyl acetate mixtures improves purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Conditions | Catalyst | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Condensation | RT to reflux (20–60 °C) | Acetic acid (cat.) | Methanol, MeOH | 6–8 hours | 70–85 | Simple, good yield, requires water removal |

| Reductive Amination (two-step) | RT | Acetic acid (cat.) | DCE, EtOH | 4 + 4 hours | 60–75 | Avoids dialkylation, yields secondary amine |

| Solvent-free / Phase Transfer | Elevated temp, 200 °C (harsh) | None or base | None or DMF | Several days | 40–50 | Harsh, for alkylation on pyrrole nitrogen |

Research Discoveries and Notes

- The direct condensation method is widely applied for synthesizing pyrrole-based imines due to its simplicity and efficiency.

- Reductive amination methods are useful when secondary amines are targeted or to prevent dialkylation side products, as reported in related pyrrole imine syntheses.

- Stability studies indicate that imines are prone to hydrolysis and polymerization in solution over time, necessitating dry storage and prompt use.

- Catalysts such as acetic acid significantly improve reaction rates and yields by facilitating imine formation.

- Purification by recrystallization or chromatography is essential to obtain analytically pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-pyrrol-2-yl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The ethyl group or the pyrrole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-pyrrol-2-yl)methanone, while reduction can produce N-ethyl-1-(1H-pyrrol-2-yl)methanamine.

Scientific Research Applications

N-ethyl-1-(1H-pyrrol-2-yl)methanimine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-1-(1H-pyrrol-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity. Additionally, the pyrrole ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Observations :

- Electronic Effects : Ethyl groups (electron-donating) may increase the electron density at the imine nitrogen, enhancing nucleophilicity but reducing stability compared to phenyl-substituted analogs (electron-withdrawing) .

- Steric Effects : Bulky substituents like 2-methylallyl () hinder molecular packing, resulting in oils rather than crystalline solids.

- Biological Activity : Phenyl-substituted analogs (e.g., IIIC) exhibit antimicrobial properties, suggesting that the ethyl variant may require derivatization for similar applications .

Spectroscopic and Crystallographic Insights

- NMR Data : For (E)-1-phenyl-N-(1H-pyrrol-2-yl)methanimine, aromatic protons resonate at δ 6.88–6.75 ppm, while imine protons appear at δ 8.75 ppm . Ethyl substituents would likely shift these signals upfield due to reduced conjugation.

- Crystallography : Halogen-substituted methanimines () exhibit triclinic packing (space group P-1) with dihedral angles ~56° between aromatic planes. Ethyl analogs may adopt similar conformations but with weaker C–H⋯N hydrogen bonds due to reduced polarity .

Stability and Reactivity

- Hydrolytic Stability : Imines with electron-donating groups (e.g., ethyl) are more prone to hydrolysis than phenyl-substituted derivatives. This limits their utility in aqueous environments unless stabilized via coordination .

- Synthetic Yield: Phenyl analogs synthesized in ethanol/acetic acid achieve yields >75%, while ethyl derivatives may require optimized conditions due to volatility of ethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.